N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine is a complex organic compound that features an indole moiety, a thiophene ring, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the coupling of tryptamine with a thiophene-substituted pyrimidine derivative. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole, thiophene, and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the core structure.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole moiety is known to interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene and pyrimidine rings may also contribute to the compound’s overall biological activity by interacting with different pathways .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole moiety and a substituted phenyl ring, similar to the structure of N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine.
N-[2-(1H-indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another compound with an indole moiety, but with a naphthalene ring instead of a thiophene or pyrimidine ring.
Uniqueness
This compound is unique due to the combination of its indole, thiophene, and pyrimidine rings. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16N4S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C18H16N4S/c1-2-5-15-14(4-1)13(12-21-15)7-9-19-18-20-10-8-16(22-18)17-6-3-11-23-17/h1-6,8,10-12,21H,7,9H2,(H,19,20,22) |
InChI Key |
ZIHUVIWSMDMZOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.